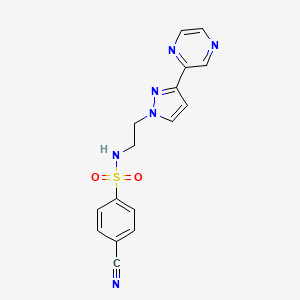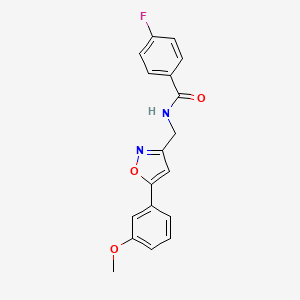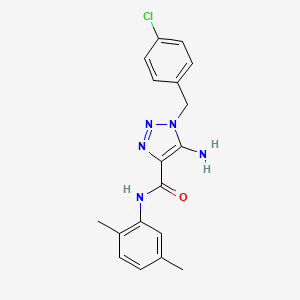![molecular formula C18H14Cl3F3N4O2 B2999857 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(2,6-dichlorobenzoyl)pyrrolidine-2-carbohydrazide CAS No. 2085703-13-3](/img/structure/B2999857.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(2,6-dichlorobenzoyl)pyrrolidine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .Molecular Structure Analysis
The molecular formula of this compound is C7H6ClF3N2 . It contains a pyridine ring with a trifluoromethyl group and a chlorine atom attached. The pyridine ring is also connected to a carbohydrazide group, which is further connected to a dichlorobenzoyl group.Chemical Reactions Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.5841496 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Synthesis and Molecular Applications
Molecular Docking and Antimicrobial Activity : Compounds with structures related to the chemical have been synthesized and shown to exhibit antimicrobial and antioxidant activities. These compounds were also subjected to molecular docking screenings, indicating their potential in targeting specific proteins (Flefel et al., 2018).
Palladium-Catalyzed Synthesis : Research demonstrates the efficacy of palladium-catalyzed synthesis methods in creating triazolopyridines, a class of compounds related to the one , indicating potential pathways for synthesizing similar structures (Reichelt et al., 2010).
Antioxidant and Antimicrobial Properties
Antioxidant Activity of Derivatives : Certain derivatives of pyrrolidine-carbohydrazides have been synthesized and identified as potent antioxidants, suggesting potential applications in fields requiring such properties (Tumosienė et al., 2019).
Antimicrobial Studies of Pyridine Derivatives : Research has been conducted on pyridine derivatives, particularly focusing on their antimicrobial properties. This research could provide insights into similar applications for the compound (Singh & Singh, 2012).
Synthesis and Biological Evaluation
- Anticancer Evaluation : Studies on the synthesis of 2-chloro-3-hetarylquinolines, related in structure to the compound of interest, have shown notable antibacterial and anticancer activity, suggesting potential applications in cancer research and therapy (Bondock & Gieman, 2015).
Applications in Synthesis of Novel Structures
- Synthesis of New Chemical Structures : Research has also focused on synthesizing novel chemical structures using compounds related to the one , which could have various biological activities. This suggests potential for the compound to be used in the synthesis of new molecules with diverse applications (Pivazyan et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to have a wide range of targets in both the agrochemical and pharmaceutical industries .
Mode of Action
It is known that trifluoromethylpyridines and their derivatives, which share structural similarities with this compound, exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Biochemical Pathways
Compounds with similar structures are known to impact a variety of biochemical pathways, contributing to their diverse applications in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds is known to significantly affect their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridines and their derivatives, which share structural similarities with this compound, have a wide range of biological activities .
Action Environment
The synthesis and application of similar compounds are known to be influenced by various environmental factors .
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(2,6-dichlorobenzoyl)pyrrolidine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3F3N4O2/c19-10-3-1-4-11(20)14(10)17(30)27-26-16(29)13-5-2-6-28(13)15-12(21)7-9(8-25-15)18(22,23)24/h1,3-4,7-8,13H,2,5-6H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHWYNNGJDALMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NNC(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Pentafluorophenoxy)phenyl]amine](/img/structure/B2999774.png)





![(E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2999784.png)
![1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2999787.png)
![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999788.png)
![1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine](/img/structure/B2999789.png)
![2-(7-benzyl-4-oxo-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2999790.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2999791.png)
![Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2999793.png)
![1-(4-(Allyloxy)phenyl)-2-(3-(diethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2999796.png)